molecular formula C15H18ClNO2S B2568245 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-cyclopropylidenepiperidine CAS No. 2097867-08-6

1-((3-Chloro-4-methylphenyl)sulfonyl)-4-cyclopropylidenepiperidine

Cat. No.: B2568245
CAS No.: 2097867-08-6
M. Wt: 311.82
InChI Key: DOZLPYRJRDGJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-Chloro-4-methylphenyl)sulfonyl)-4-cyclopropylidenepiperidine is a complex organic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a cyclopropylidene group and a sulfonyl group attached to a chloromethylphenyl moiety. Its molecular formula is C12H16ClNO2S, and it has a molecular weight of 273.78 g/mol .

Preparation Methods

The synthesis of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-cyclopropylidenepiperidine involves several steps, typically starting with the preparation of the piperidine ring. The synthetic route often includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-((3-Chloro-4-methylphenyl)sulfonyl)-4-cyclopropylidenepiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The sulfonyl group can undergo hydrolysis under acidic or basic conditions, leading to the formation of sulfonic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((3-Chloro-4-methylphenyl)sulfonyl)-4-cyclopropylidenepiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-cyclopropylidenepiperidine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors in the nervous system, altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-((3-Chloro-4-methylphenyl)sulfonyl)-4-cyclopropylidenepiperidine can be compared with other similar compounds, such as:

    Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl: This compound has a similar sulfonyl group but differs in the ring structure attached to the piperidine ring.

    1-[(3-chloro-4-methylphenyl)sulfonyl]-4-[(dimethylamino)methyl]-4-azepanol:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)sulfonyl-4-cyclopropylidenepiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2S/c1-11-2-5-14(10-15(11)16)20(18,19)17-8-6-13(7-9-17)12-3-4-12/h2,5,10H,3-4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZLPYRJRDGJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(=C3CC3)CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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